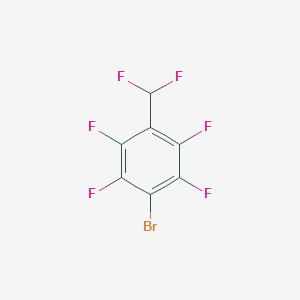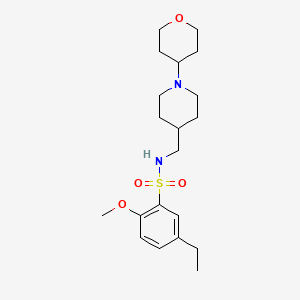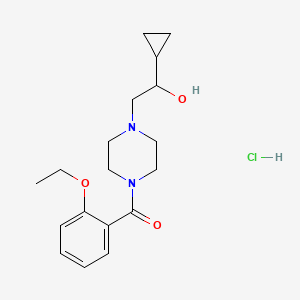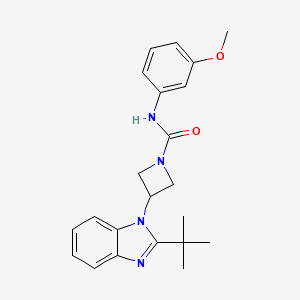
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C7HBrF5. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes. The presence of multiple fluorine atoms and a bromine atom in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
準備方法
The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
化学反応の分析
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated benzene derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds or styrenes.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethyl group intact.
科学的研究の応用
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with high thermal and chemical resistance.
作用機序
The mechanism by which 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the difluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound’s molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
類似化合物との比較
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene can be compared with other halogenated benzenes such as:
1-Bromo-4-(difluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different reactivity and applications.
1-Chloro-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.
1-Iodo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The iodine atom is a better leaving group than bromine, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which imparts distinct electronic properties and reactivity, making it a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNMHQJQYXKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2432963.png)
![2-{[5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2432964.png)




![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)




